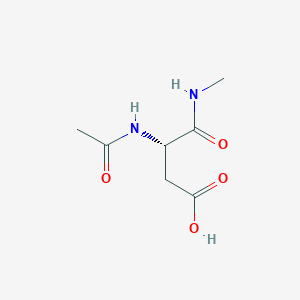
N~2~-Acetyl-N-methyl-L-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Acetamido-N-methylsuccinamic acid is an organic compound that belongs to the class of succinamic acids It is characterized by the presence of an acetamido group and a methyl group attached to the succinamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetamido-N-methylsuccinamic acid typically involves the reaction of succinic anhydride with N-methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Succinic Anhydride with N-Methylamine: This step involves the formation of N-methylsuccinamic acid.
Acetylation: The N-methylsuccinamic acid is then acetylated using acetic anhydride to form (S)-3-Acetamido-N-methylsuccinamic acid.
Industrial Production Methods
Industrial production of (S)-3-Acetamido-N-methylsuccinamic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Acetamido-N-methylsuccinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acetamido and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-3-Acetamido-N-methylsuccinamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Acetamido-N-methylsuccinamic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Succinamic Acid: Lacks the acetamido and methyl groups, making it less versatile in certain applications.
N-Methylsuccinamic Acid: Similar structure but without the acetamido group, affecting its reactivity and interactions.
Acetamidosuccinic Acid: Contains the acetamido group but lacks the N-methyl group, leading to different chemical properties.
Uniqueness
(S)-3-Acetamido-N-methylsuccinamic acid is unique due to the presence of both acetamido and N-methyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
33067-37-7 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(3-6(11)12)7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
FQBKDVZKBXHXRS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


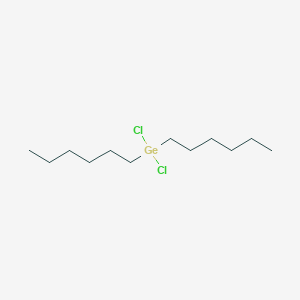
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
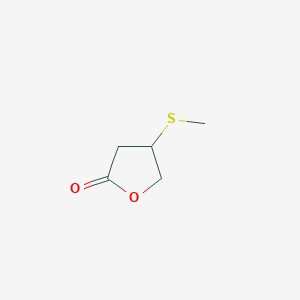
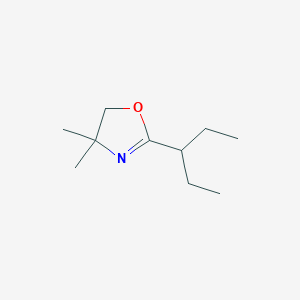
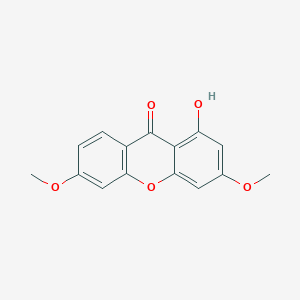
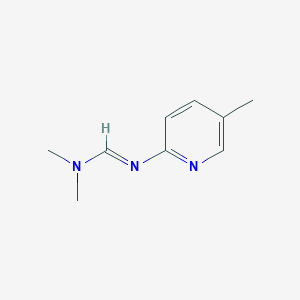

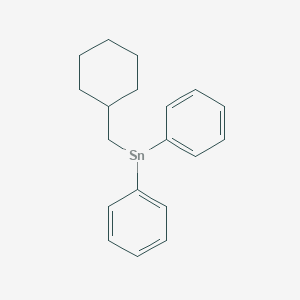
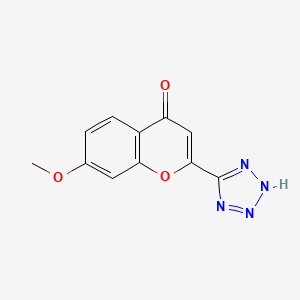
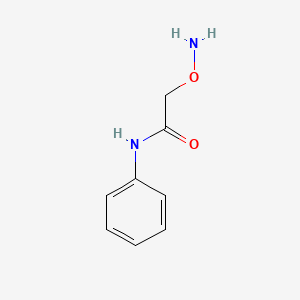
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)


